molecular formula C19H21NO4 B5050081 propyl 4-[(2-phenoxypropanoyl)amino]benzoate

propyl 4-[(2-phenoxypropanoyl)amino]benzoate

Cat. No.: B5050081
M. Wt: 327.4 g/mol
InChI Key: VHPPTOPHTYUOMA-UHFFFAOYSA-N
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Description

Propyl 4-[(2-phenoxypropanoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by a propyl ester group attached to a benzoic acid moiety, which is further substituted with a 2-phenoxypropanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-[(2-phenoxypropanoyl)amino]benzoate typically involves the following steps:

    Esterification: Benzoic acid is esterified with propanol in the presence of an acid catalyst such as sulfuric acid to form propyl benzoate.

    Amidation: Propyl benzoate is then reacted with 2-phenoxypropanoic acid chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(2-phenoxypropanoyl)amino]benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester and amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as nitric acid for nitration or bromine for bromination.

Major Products

    Hydrolysis: Benzoic acid, 2-phenoxypropanoic acid, and corresponding amines.

    Oxidation: Phenolic derivatives of the compound.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

Propyl 4-[(2-phenoxypropanoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propyl 4-[(2-phenoxypropanoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Propyl 4-[(2-methylbenzoate)amino]benzoate
  • Propyl 4-[(4-fluorobenzoate)amino]benzoate
  • Propyl 4-[(4-methoxybenzoate)amino]benzoate

Uniqueness

Propyl 4-[(2-phenoxypropanoyl)amino]benzoate is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

propyl 4-(2-phenoxypropanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-13-23-19(22)15-9-11-16(12-10-15)20-18(21)14(2)24-17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPPTOPHTYUOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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